Ethyl 3-(4-tert-Butylphenyl)propiolate
CAS No.: 109034-26-6
Cat. No.: VC20744141
Molecular Formula: C15H18O2
Molecular Weight: 230.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109034-26-6 |
---|---|
Molecular Formula | C15H18O2 |
Molecular Weight | 230.3 g/mol |
IUPAC Name | ethyl 3-(4-tert-butylphenyl)prop-2-ynoate |
Standard InChI | InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3 |
Standard InChI Key | SDPWUYVOUYSPMU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES | CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |
Chemical Identity and Basic Properties
Molecular Structure and Identification
Ethyl 3-(4-tert-Butylphenyl)propiolate (CAS: 109034-26-6) is characterized by a phenyl ring substituted at the para position with a tert-butyl group, and connected to a propiolate (alkyne carboxylic ester) group. The compound has several identifiers that facilitate its documentation in chemical databases :
-
PubChem CID: 11333698
-
Molecular Formula: C15H18O2
-
IUPAC Name: ethyl 3-(4-tert-butylphenyl)prop-2-ynoate
-
InChI: InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3
-
InChIKey: SDPWUYVOUYSPMU-UHFFFAOYSA-N
The structure includes a linear alkyne (C≡C) group connecting the aromatic ring to the ethyl ester functionality, creating a rigid, linear backbone with a bulky tert-butyl substituent that likely influences its physical properties and reactivity .
Structural Analogs and Classification
Ethyl 3-(4-tert-Butylphenyl)propiolate can be classified within several chemical categories:
-
Alkyne esters (due to the propiolate functionality)
-
tert-Butyl substituted aromatics
-
Phenylpropiolates (aryl-substituted propiolates)
Its structural features place it in proximity to tert-butyl phenolic compounds used as antioxidants, although the absence of a free hydroxyl group distinguishes it from typical phenolic antioxidants .
Synthesis and Reactivity
Chemical Reactivity Profile
The chemical reactivity of Ethyl 3-(4-tert-Butylphenyl)propiolate is primarily governed by three structural features:
-
The terminal alkyne group, which can participate in addition reactions, cycloadditions, and coupling reactions
-
The ester functionality, susceptible to hydrolysis, transesterification, and reduction
-
The tert-butyl phenyl moiety, which provides steric hindrance and electronic effects
The tert-butyl group on the phenyl ring enhances electron density through inductive effects, potentially influencing the reactivity of both the aromatic system and the alkyne functionality . This structural feature makes the compound potentially valuable in synthetic organic chemistry as a building block.
For click chemistry applications, the alkyne functionality could participate in azide-alkyne cycloadditions, similar to those described in synthetic procedures for triazole formation . Such reactions typically involve copper catalysis (CuAAC) or strain-promoted conditions.
It should be noted that the absence of a free hydroxyl group in Ethyl 3-(4-tert-Butylphenyl)propiolate differentiates it from typical phenolic antioxidants, potentially affecting its biological activity profile.
Industrial Relevance
Given its structure, Ethyl 3-(4-tert-Butylphenyl)propiolate might find applications in:
-
Polymer chemistry as a precursor to materials with specific properties
-
Photochemistry applications due to its conjugated system
-
As an intermediate in the synthesis of specialized antioxidants or stabilizers
The tert-butyl group significantly enhances the stability of phenolic compounds by reducing oxidation rates and stabilizing radicals during antioxidant activity . While Ethyl 3-(4-tert-Butylphenyl)propiolate lacks a free hydroxyl group, its structure suggests potential as a precursor to compounds with stabilizing properties.
Analytical Characterization
Spectroscopic Properties
Based on the structural features of Ethyl 3-(4-tert-Butylphenyl)propiolate, several spectroscopic characteristics can be anticipated:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR would show characteristic signals for the ethyl ester group, aromatic protons, and the distinctive tert-butyl singlet
-
13C NMR would display signals for the alkyne carbons, ester carbonyl, aromatic system, and tert-butyl group
-
-
Infrared Spectroscopy (IR):
-
Characteristic absorptions for ester carbonyl (approximately 1700-1740 cm-1)
-
Alkyne C≡C stretch (approximately 2100-2260 cm-1)
-
Aromatic C=C stretching (approximately 1600-1400 cm-1)
-
-
Mass Spectrometry:
-
Molecular ion peak at m/z 230 (corresponding to C15H18O2)
-
Fragmentation patterns likely involving loss of the ethyl group and cleavage at the propiolate linkage
-
Chromatographic Behavior
The compound's chromatographic properties would be influenced by:
-
The moderate polarity contributed by the ester group
-
The lipophilicity from the tert-butyl phenyl portion
-
The rigid linear structure from the alkyne linkage
These characteristics would make it amenable to analysis by:
-
High-Performance Liquid Chromatography (HPLC) with reversed-phase columns
-
Gas Chromatography (GC), potentially with derivatization to enhance volatility
-
Thin-Layer Chromatography (TLC) with appropriate solvent systems
Research Gaps and Future Directions
Current Knowledge Limitations
Several gaps in the current research on Ethyl 3-(4-tert-Butylphenyl)propiolate can be identified:
-
Limited specific toxicological and environmental fate data
-
Incomplete characterization of physical properties and reactivity profile
-
Undocumented potential applications in materials science or pharmaceutical chemistry
-
Unclear relationship to other tert-butyl phenyl compounds with established biological activities
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume